Cas no 2137067-00-4 (methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate)
![methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate structure](https://www.kuujia.com/scimg/cas/2137067-00-4x500.png)
methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- EN300-741410
- methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate
- 2137067-00-4
-
- Inchi: 1S/C8H11NO6/c1-14-6(12)2-5(11)9-7-4(10)3-15-8(7)13/h4,7,10H,2-3H2,1H3,(H,9,11)/t4-,7-/m1/s1
- InChI Key: NLBKTEKMQLQMIC-CLZZGJSISA-N
- SMILES: O1C([C@@H]([C@@H](C1)O)NC(CC(=O)OC)=O)=O
Computed Properties
- Exact Mass: 217.05863707g/mol
- Monoisotopic Mass: 217.05863707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: -0.8
methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741410-1.0g |
methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate |
2137067-00-4 | 1g |
$0.0 | 2023-06-06 |
methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate
Compound Overview: CAS No. 2137067-00-4 and Methyl 2-{[(3R,4S)-4-Hydroxy-2-Oxooxolan-3-Yl]Carbamoyl}Acetate
Methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate, with the CAS registry number 2137067-00-4, is a structurally complex organic compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of esters and features a bicyclic structure with stereochemically defined centers, making it a valuable subject for both academic and industrial research.
The molecular structure of this compound is characterized by a methyl ester group attached to a carbonyl moiety, which is further connected to a hydroxyl-containing oxolane ring. The stereochemistry at the (3R,4S) configuration plays a crucial role in determining its physical and chemical properties. Recent studies have highlighted the importance of such stereogenic centers in influencing the compound's solubility, stability, and reactivity under different conditions.
From a synthetic perspective, methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate can be synthesized through various routes, including multi-step organic synthesis involving nucleophilic acyl substitution and cyclization reactions. The synthesis of this compound often requires precise control over reaction conditions to ensure the correct stereochemistry is maintained. Researchers have reported several efficient methods for its preparation, leveraging modern catalytic techniques and green chemistry principles to enhance yield and reduce environmental impact.
In terms of physical properties, this compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while showing limited solubility in water. Its stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it is relatively stable under ambient conditions but may undergo degradation under harsher environments. These properties make it suitable for use in various chemical processes where controlled reactivity is desired.
The biological activity of methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits potential enzyme inhibitory activity against certain proteases, suggesting its role as a lead compound in drug discovery programs targeting diseases associated with protease overexpression. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, further underscoring its versatility in organic chemistry.
From an application standpoint, this compound finds utility in the pharmaceutical industry as an intermediate for the synthesis of bioactive molecules. Its unique structure allows for the construction of complex architectures that are challenging to achieve through conventional synthetic methods. Furthermore, its use in material science applications, such as the development of novel polymers or surfactants, has been proposed based on its surface-active properties.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of methyl 2-{[(3R,4S)-4-hydroxy-2-oxooxolan-3-yl]carbamoyl}acetate. Quantum mechanical calculations have provided detailed information about its molecular orbitals and interaction patterns with other molecules, paving the way for more accurate predictions of its behavior in different chemical environments.
In conclusion, methyl 2-{[(3R,4S)-4-hydroxy-2 oxooxolan -3 yl] carbamoyl } acetate (CAS No. 2137067 -00 -4) stands out as a multifaceted compound with promising applications across diverse disciplines. Its unique structural features and stereochemical attributes make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.
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